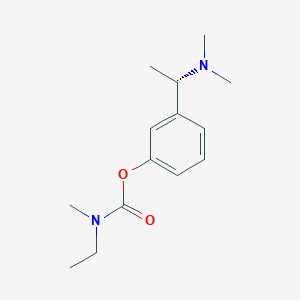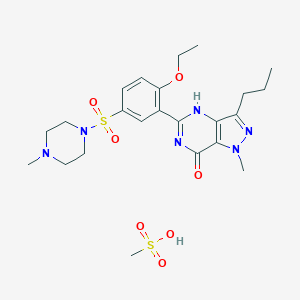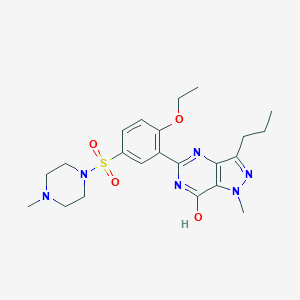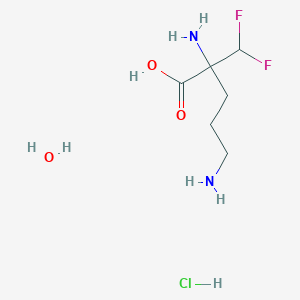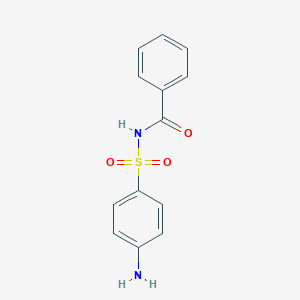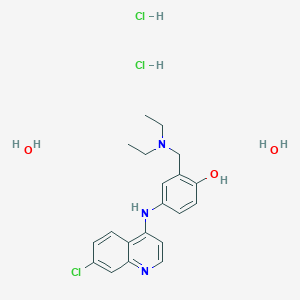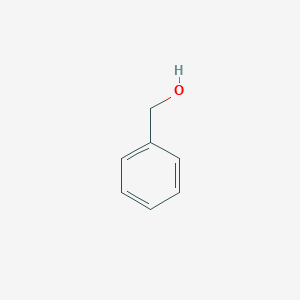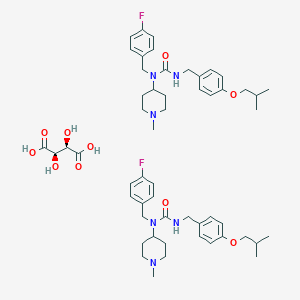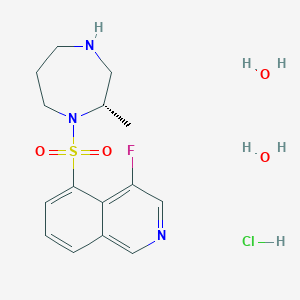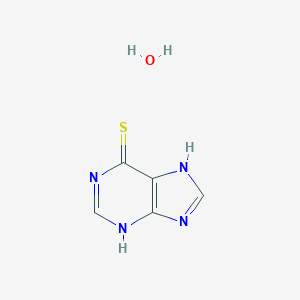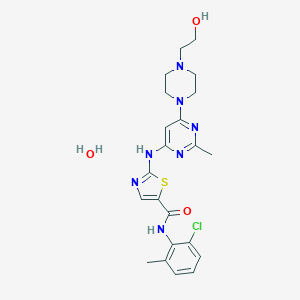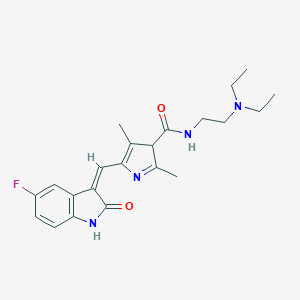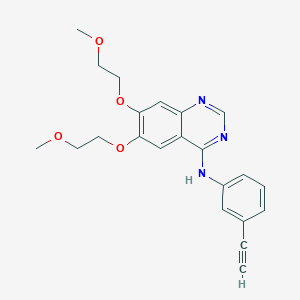
泛酸钙
概述
描述
It is a water-soluble vitamin that is essential for the synthesis of coenzyme A (CoA) and acyl carrier protein, both of which are crucial for fatty acid metabolism and energy production in the body . This compound is commonly used in dietary supplements and animal feed due to its stability compared to other forms of pantothenic acid .
科学研究应用
Calcium pantothenate has a wide range of applications in scientific research:
作用机制
Target of Action
Calcium pantothenate, also known as Vitamin B5, primarily targets the synthesis of coenzyme-A (CoA) in the body . CoA is a crucial cofactor involved in numerous metabolic reactions, including the synthesis and metabolism of proteins, carbohydrates, and fats .
Mode of Action
Calcium pantothenate is incorporated into CoA and protects cells against peroxidative damage by increasing the level of glutathione . Glutathione is an antioxidant that prevents damage to important cellular components caused by reactive oxygen species such as free radicals and peroxides.
Biochemical Pathways
Calcium pantothenate plays a vital role in the biosynthesis of CoA . The process begins with the phosphorylation of pantothenate to phosphopantothenate, catalyzed by pantothenate kinase . This is followed by a series of enzymatic steps, leading to the formation of CoA . CoA is involved in various biochemical pathways, including the tricarboxylic acid cycle for energy production, and the synthesis and degradation of proteins, carbohydrates, and fats .
Result of Action
The molecular and cellular effects of calcium pantothenate’s action are primarily related to its role in the synthesis of CoA. CoA is essential for cellular energy production and for the synthesis and metabolism of proteins, carbohydrates, and fats . In addition, calcium pantothenate has been shown to promote wound healing after fractional ablative laser treatment, at least partly via matrix metalloproteinase-3 (MMP-3) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium pantothenate. For instance, the pH value can affect the stability of calcium pantothenate. At either acidic or alkaline pH values, calcium pantothenate is hydrolyzed to pantoic acid and β-alanine . In addition, the presence of other compounds in the intestinal lumen can affect the absorption of calcium
生化分析
Biochemical Properties
Calcium pantothenate is a precursor to coenzyme A (CoA), which is vital for numerous biochemical reactions. Coenzyme A is involved in the synthesis and oxidation of fatty acids, the metabolism of carbohydrates, and the synthesis of acetylcholine . Calcium pantothenate interacts with several enzymes, including pantothenate kinase, which phosphorylates pantothenic acid to form 4’-phosphopantothenate . This compound further interacts with cysteine and ATP to form CoA . The interactions between calcium pantothenate and these enzymes are essential for the proper functioning of metabolic pathways .
Cellular Effects
Calcium pantothenate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is essential for the synthesis of CoA, which is required for the production of energy through the citric acid cycle . Calcium pantothenate also affects the synthesis of fatty acids and cholesterol, which are crucial for cell membrane integrity and function . Additionally, it plays a role in the acetylation of proteins, which can impact gene expression and protein function .
Molecular Mechanism
At the molecular level, calcium pantothenate exerts its effects by being converted into CoA, which acts as a carrier of acyl groups in various biochemical reactions . CoA is involved in the activation and transfer of acyl groups, which are necessary for the synthesis and degradation of fatty acids, amino acids, and carbohydrates . Calcium pantothenate also participates in the acetylation of proteins, which can regulate gene expression and enzyme activity . The binding interactions between CoA and various enzymes are critical for the proper functioning of metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of calcium pantothenate can influence its effectiveness over time. Calcium pantothenate is relatively stable at neutral pH but can be hydrolyzed to pantoic acid and β-alanine under acidic or alkaline conditions . In vitro studies have shown that calcium pantothenate can maintain its activity over extended periods, but its stability can be affected by factors such as temperature and light exposure . Long-term effects on cellular function have been observed, including sustained energy production and maintenance of cellular integrity .
Dosage Effects in Animal Models
The effects of calcium pantothenate vary with different dosages in animal models. Studies have shown that low doses of calcium pantothenate can support normal growth and development, while higher doses can enhance metabolic functions and improve overall health . Excessive doses can lead to adverse effects, including gastrointestinal disturbances and potential toxicity . It is important to determine the optimal dosage to achieve the desired effects without causing harm .
Metabolic Pathways
Calcium pantothenate is involved in several metabolic pathways, primarily through its role as a precursor to CoA . CoA is essential for the citric acid cycle, fatty acid synthesis, and the metabolism of amino acids and carbohydrates . The enzyme pantothenate kinase phosphorylates calcium pantothenate to form 4’-phosphopantothenate, which then interacts with cysteine and ATP to produce CoA . This process is crucial for maintaining metabolic flux and ensuring the proper functioning of cellular metabolism .
Transport and Distribution
Calcium pantothenate is transported and distributed within cells and tissues through active transport mechanisms . It is absorbed in the intestine and delivered to various tissues via the bloodstream . Within cells, calcium pantothenate is converted to CoA, which is then distributed to different cellular compartments where it participates in metabolic reactions . Transporters and binding proteins facilitate the movement of calcium pantothenate and its derivatives within the body .
Subcellular Localization
The subcellular localization of calcium pantothenate and its derivatives is essential for their activity and function. CoA, derived from calcium pantothenate, is primarily localized in the mitochondria, where it plays a key role in energy production . It is also found in the cytosol and nucleus, where it participates in various metabolic and regulatory processes . The targeting signals and post-translational modifications of CoA and its precursors ensure their proper localization within specific cellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: Calcium pantothenate can be synthesized through several methods. One common method involves the reaction of β-alanine with pantoic acid in the presence of calcium hydroxide. This reaction typically occurs in an aqueous medium and may involve heating to facilitate the reaction . Another method involves the fusion of calcium 6-alanate with α-hydroxy-β,β-dimethyl-γ-butyrolactone .
Industrial Production Methods: In industrial settings, calcium pantothenate is produced by reacting β-alanine, calcium hydroxide, and pantoic acid in an aliphatic alcoholic medium . The reaction mixture is then purified to obtain the final product. This method ensures high yield and purity, making it suitable for large-scale production .
化学反应分析
Types of Reactions: Calcium pantothenate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.
Common Reagents and Conditions:
Hydrolysis: In acidic or basic media, calcium pantothenate can be hydrolyzed to produce β-alanine and pantoic acid.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Substitution reactions can occur with reagents such as halogens or other nucleophiles.
Major Products Formed:
Hydrolysis: β-alanine and pantoic acid.
Oxidation: Various oxidized derivatives depending on the oxidizing agent used.
Substitution: Substituted derivatives of pantothenic acid.
相似化合物的比较
Calcium pantothenate is often compared with other forms of pantothenic acid, such as sodium pantothenate and free pantothenic acid. The primary advantage of calcium pantothenate is its chemical stability, which makes it more suitable for use in dietary supplements and animal feed . Other similar compounds include:
属性
CAS 编号 |
137-08-6 |
|---|---|
分子式 |
C18H32CaN2O10 |
分子量 |
476.5 g/mol |
IUPAC 名称 |
calcium;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Ca/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI 键 |
FAPWYRCQGJNNSJ-UBKPKTQASA-L |
SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
手性 SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Ca+2] |
规范 SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2] |
Key on ui other cas no. |
137-08-6 |
同义词 |
B 5, Vitamin B5, Vitamin Calcium Pantothenate Dexol Pantothenate, Calcium Pantothenate, Zinc Pantothenic Acid Vitamin B 5 Vitamin B5 Zinc Pantothenate |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
